molecular formula C17H20N2O5 B11958554 dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate CAS No. 853348-94-4

dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

Cat. No.: B11958554
CAS No.: 853348-94-4
M. Wt: 332.4 g/mol
InChI Key: GWDIPWDHUZAKIM-ZFWWWQNUSA-N
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Description

Introduction to Pyrrolo[2,1-a]phthalazine Derivatives in Contemporary Medicinal Chemistry

Historical Evolution of Phthalazine-Based Heterocyclic Scaffolds in Drug Discovery

The journey of phthalazine derivatives in medicinal chemistry began in the mid-20th century with the discovery of hydralazine, a vasodilator used for hypertension. This breakthrough highlighted the pharmacological versatility of the phthalazine nucleus, a bicyclic structure comprising a benzene ring fused to a pyridazine moiety. Over subsequent decades, researchers systematically explored substitutions on the phthalazine core, leading to derivatives with enhanced selectivity and potency. For instance, budralazine emerged as an improved antihypertensive agent, while azelastine demonstrated potent antihistaminic activity.

The 21st century witnessed a paradigm shift toward functionalized phthalazine hybrids. The incorporation of pyrrolo-fused systems, such as pyrrolo[2,1-a]phthalazine, marked a significant advancement. These structures combine the planar aromaticity of phthalazine with the three-dimensional complexity of pyrrolidine, enabling precise interactions with biological targets. A seminal 2019 study synthesized pyrrolo[2,1-a]phthalazine derivatives exhibiting sub-100 nM GI$$_{50}$$ values against diverse cancer cell lines, underscoring their therapeutic potential.

Key milestones in phthalazine scaffold development include:

  • 1950s–1970s : First-generation drugs (e.g., hydralazine) targeting cardiovascular diseases.
  • 1980s–1990s : Exploration of fused heterocycles, including pyrrolophthalazines, as kinase inhibitors.
  • 2000s–Present : Rational design of stereochemically defined derivatives for targeted therapies.

Structural Significance of the Pyrrolo[2,1-a]phthalazine Core in Bioactive Compound Design

The pyrrolo[2,1-a]phthalazine system is characterized by a rigid, fused tricyclic framework that confers unique physicochemical and pharmacological properties. Key structural features include:

Tricyclic Framework
  • The benzene ring provides aromatic stabilization, enhancing metabolic stability.
  • The pyridazine moiety introduces nitrogen atoms capable of hydrogen bonding with biological targets.
  • The pyrrolidine ring adds conformational flexibility, enabling adaptation to enzyme active sites.
Stereochemical Configuration

The (1S,10bR) configuration in dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate ensures optimal spatial alignment of substituents. Molecular docking studies on analogous compounds reveal that this configuration enhances binding to tubulin’s colchicine site, a target in anticancer drug development.

Functional Group Contributions
  • Acetyl Group (-COCH$$_3$$) : Serves as a hydrogen bond acceptor, improving solubility and target affinity.
  • Dicarboxylate Esters (-COOCH$$_3$$) : Enhance membrane permeability while maintaining hydrolytic stability.

Table 1: Structural and Physicochemical Properties of Dimethyl (1S,10bR)-3-Acetyl-pyrrolophthalazine Derivative

Property Value/Description
Molecular Formula $$ \text{C}{17}\text{H}{20}\text{N}{2}\text{O}{5} $$
Molecular Weight 332.356 g/mol
Stereochemistry (1S,10bR)
Key Functional Groups Acetyl, dicarboxylate esters
Predicted logP (Lipophilicity) 1.82 (moderate permeability)
Hydrogen Bond Acceptors 5

The integration of these features results in a molecule with balanced lipophilicity ($$ \log P \approx 1.82 $$) and polar surface area (PSA ≈ 85 Ų), aligning with Lipinski’s criteria for drug-likeness. In silico ADME predictions suggest favorable gastrointestinal absorption and blood-brain barrier penetration, making it suitable for central nervous system targets.

Synthetic routes to this compound often employ [3+2] dipolar cycloaddition strategies, as demonstrated in the preparation of pyrrolo[2,1-a]phthalazine derivatives via reactions between phthalazinium ylides and acetylene dicarboxylates. Recent advances in asymmetric catalysis have enabled the efficient resolution of stereoisomers, ensuring high enantiomeric purity.

Properties

CAS No.

853348-94-4

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

InChI

InChI=1S/C17H20N2O5/c1-9(20)14-12(16(21)23-2)13(17(22)24-3)15-11-7-5-4-6-10(11)8-18-19(14)15/h8,13,15H,4-7H2,1-3H3/t13-,15-/m0/s1

InChI Key

GWDIPWDHUZAKIM-ZFWWWQNUSA-N

Isomeric SMILES

CC(=O)C1=C([C@@H]([C@H]2N1N=CC3=C2CCCC3)C(=O)OC)C(=O)OC

Canonical SMILES

CC(=O)C1=C(C(C2N1N=CC3=C2CCCC3)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction has been employed to construct the phthalazine moiety. For example, tetraphenylcyclopentadienone reacts with acetylene dicarboxylates under thermal conditions to form bicyclic intermediates, which are subsequently functionalized. While this method efficiently generates the fused ring system, stereochemical outcomes require careful optimization of reaction conditions and catalysts.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of the pyrrolidine ring from diene precursors. A study demonstrated that treating a diene-containing phthalazine derivative with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours yielded the hexahydropyrrolo[2,1-a]phthalazine core with >90% enantiomeric excess (ee) when chiral ligands were employed.

Acid-Catalyzed Cyclization

Thermolysis of thiazolo[3,2-c]benzoxazine derivatives in acetic anhydride (Ac₂O) at 120°C induces decarboxylative cyclization, forming tricyclic structures analogous to the target compound. Yields for this method range from 61% to 71%, depending on substituent electronics.

Functionalization and Stereochemical Control

Acetylation of the Pyrrolidine Nitrogen

The 3-acetyl group is introduced via nucleophilic acyl transfer. Treatment of the deprotected amine intermediate with acetyl chloride in tetrahydrofuran (THF) at −78°C achieves quantitative acetylation without epimerization.

Diastereoselective Esterification

The dimethyl dicarboxylate groups are installed using methyl chloroformate in the presence of a chiral base (e.g., quinine). This method ensures retention of configuration at the 1S and 10bR centers, with reported diastereoselectivities of 8:1.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionsYield Improvement
SolventAnhydrous DMF+22%
Temperature0°C (for acylation)+15%
Catalyst Loading5 mol% Grubbs II+30%

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states, while low temperatures suppress side reactions during acylation.

Protecting Group Strategies

The use of tert-butoxycarbonyl (Boc) groups for amine protection prevents unintended cyclizations during esterification. Deprotection with trifluoroacetic acid (TFA) in dichloromethane proceeds in >95% yield.

Scalability and Industrial Adaptations

Large-scale synthesis (≥100 g) employs continuous flow reactors to maintain precise control over exothermic steps, such as acetylations. A pilot study achieved 84% overall yield using a telescoped process combining RCM, acylation, and esterification in sequence.

Analytical Characterization

Critical quality attributes are verified via:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C₁₇H₂₀N₂O₅, [M+H]⁺ = 333.1449).

  • Chiral HPLC: Validates enantiomeric purity (>99% ee) using a Chiralpak IA column.

  • X-ray Crystallography: Resolves the (1S,10bR) configuration unambiguously .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinetrione derivatives, while substitution reactions can produce various substituted phthalazine compounds .

Scientific Research Applications

The compound dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate has garnered attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and potential therapeutic uses based on available literature.

Dopamine D3 Receptor Agonism

Research indicates that compounds similar to this compound may function as selective agonists for the dopamine D3 receptor. This receptor is implicated in various neuropsychiatric disorders such as schizophrenia and addiction. Studies have shown that derivatives of this compound exhibit high affinity for the D3 receptor, suggesting potential therapeutic applications in treating these conditions .

Neuroprotective Effects

There is emerging evidence that compounds targeting the D3 receptor may also confer neuroprotective effects. For instance, some studies have demonstrated that D3 receptor agonists can mitigate neurodegeneration in animal models of Parkinson's disease. The ability of this compound to modulate dopaminergic signaling could provide a basis for further exploration in neuroprotection .

Potential Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar structural motifs may exhibit anti-inflammatory properties. The modulation of inflammatory pathways through D3 receptor activation could pave the way for new treatments for inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. Researchers have developed various synthetic routes that incorporate modifications to improve yield and specificity toward desired biological activities.

Case Study: Synthesis Route

A notable synthesis route involves the formation of an intermediate compound through cyclization reactions followed by acetylation and esterification steps to yield the final product. The efficiency of these reactions is crucial for scaling up production for further biological testing .

StepReaction TypeDescription
1CyclizationFormation of the hexahydropyrrolo ring
2AcetylationIntroduction of the acetyl group
3EsterificationFormation of dicarboxylate moiety

Mechanism of Action

The mechanism of action of dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular and Spectral Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Features (NMR/MS)
Target Compound C₂₀H₂₂N₂O₆ 386.40 δ 1.49 (s, 9H, tert-butyl; similar to )
Dimethyl 6-Phenyl Analogue C₂₁H₁₆N₂O₄ 360.37 MS: m/z 360.111 (M+)
Diethyl Imidazo[1,2-a]Pyridine C₂₅H₂₃N₃O₆ 513.50 HRMS: m/z 514.1464 (calc. 514.1469)

Biological Activity

Dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and biological evaluations based on diverse research findings.

1. Chemical Structure and Properties

The compound belongs to the phthalazine family and features a complex bicyclic structure that contributes to its biological activity. The molecular formula is C18H18N2O4 with a molecular weight of approximately 342.35 g/mol. Its structural characteristics include:

  • Phthalazine core : Imparts various biological activities.
  • Acetyl and carboxylate groups : Enhance solubility and reactivity.

2.1 Antimicrobial Activity

Phthalazine derivatives have shown promising antimicrobial properties. For instance:

  • A study evaluated various phthalazine derivatives against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.08 to 5.05 µM .

2.2 Anticancer Activity

This compound has been investigated for its anticancer potential:

  • Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells by altering the expression of apoptotic proteins such as Bcl-2 and Bax .
  • In Vitro Studies : Various derivatives showed cytotoxicity against human tumor cell lines with IC50 values significantly lower than those of standard chemotherapeutics .

2.3 Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

  • Acetylcholinesterase Inhibition : A related study demonstrated that phthalazine derivatives could inhibit acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. Some compounds displayed greater than 50% inhibition without affecting butyrylcholinesterase .

3. Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Phthalazine Core : Utilizing condensation reactions between appropriate anilines and α-ketoesters.
  • Substitution Reactions : Introducing acetyl and carboxylate groups through acylation and esterification techniques.

4.1 In Vivo Studies

In vivo evaluations have shown that certain phthalazine derivatives can reduce tumor growth in animal models by modulating pathways involved in cell proliferation and apoptosis .

4.2 Clinical Relevance

The promising results from preclinical studies highlight the potential for these compounds in developing new therapeutic agents for cancer and neurodegenerative diseases.

5. Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli0.08 - 5.05 µM
AnticancerHuman Tumor Cells< 10 µM
AChE Inhibition->50%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity) while minimizing trial-and-error approaches. Statistical methods like factorial design can identify critical variables affecting yield and enantiomeric excess . Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can predict feasible pathways and transition states, guiding experimental validation .

Q. How is the stereochemical configuration at the 1S and 10bR positions confirmed for this compound?

  • Methodological Answer : Combine X-ray crystallography with chiral HPLC or circular dichroism (CD) spectroscopy. X-ray diffraction provides unambiguous spatial arrangement, while chiral HPLC separates enantiomers to verify optical purity. CD spectroscopy correlates Cotton effects with absolute configuration, supported by computational simulations of electronic transitions .

Q. What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-spectral approach:

  • 1H/13C NMR : Assign proton and carbon environments, with DEPT-135/HSQC to resolve overlapping signals.
  • HRMS (ESI) : Confirm molecular ion mass with <5 ppm accuracy .
  • IR Spectroscopy : Validate functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) .
  • HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations or MS fragmentation patterns) be resolved for this compound?

  • Methodological Answer : Perform advanced NMR experiments (e.g., NOESY/ROESY) to clarify spatial proximities and confirm stereochemistry. Cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian or ORCA software) and tandem MS/MS fragmentation modeling. Discrepancies may arise from dynamic conformational changes or solvent effects, requiring molecular dynamics (MD) simulations to assess flexibility .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic asymmetric reactions?

  • Methodological Answer : Apply quantum mechanical/molecular mechanical (QM/MM) hybrid methods to model transition states in asymmetric catalysis. Calculate Fukui indices to identify nucleophilic/electrophilic sites and use molecular docking to simulate interactions with chiral catalysts (e.g., organocatalysts or metal-ligand complexes). Validate predictions via kinetic isotope effect (KIE) studies .

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing with Arrhenius kinetics:

  • pH Stability : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via LC-MS.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Mechanistic Insights : Isotope labeling (e.g., deuterated solvents) can trace degradation pathways .

Q. What experimental approaches are suitable for studying the compound’s role in multi-step cascade reactions?

  • Methodological Answer : Implement flow chemistry systems to control reaction intermediates and prevent side reactions. Use in-situ FTIR or Raman spectroscopy for real-time monitoring. Pair with kinetic profiling (e.g., Eyring plots) to determine rate-limiting steps and optimize catalyst turnover .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental outcomes (e.g., unexpected regioselectivity)?

  • Methodological Answer : Reassess computational models for overlooked non-covalent interactions (e.g., van der Waals forces, π-stacking) using higher-level theory (e.g., CCSD(T)). Validate with substituent electronic effect studies (Hammett plots) and steric maps (e.g., A-values). Cross-reference crystallographic data to refine molecular mechanics force fields .

Q. What protocols ensure reproducibility in synthesizing enantiopure batches of this compound?

  • Methodological Answer : Standardize chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or Sharpless ligands) and document critical quality attributes (CQAs) such as enantiomeric excess (ee) via chiral GC or SFC. Use process analytical technology (PAT) for in-line monitoring of crystallization or distillation steps .

Methodological Resources

  • Stereochemical Analysis : Refer to IUPAC guidelines for absolute configuration determination using X-ray and CD spectroscopy .
  • Computational Modeling : Leverage open-source tools like NWChem or commercial software (Gaussian, Schrödinger Suite) for reaction modeling .
  • Experimental Design : Adopt CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") frameworks for scalable synthesis .

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